![molecular formula C15H25NO5 B1448923 2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid CAS No. 1422344-25-9](/img/structure/B1448923.png)
2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid
Overview
Description
“2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid” is a chemical compound with the CAS Number: 1160246-87-6 . It has a molecular weight of 299.37 . The IUPAC name for this compound is [8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]dec-3-yl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-15(5-7-16)9-11(10-20-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code provides a specific description of the molecule’s structure.It should be stored at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis of New Derivatives
The compound can be used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . This process involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
2. Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes The compound can be used in the deprotection of N-tert-Butoxycarbonyl (Boc) protected functionalized heteroarenes . This process involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
Synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid
The compound can be used in the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid . This process involves the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride in methanol .
4. Inhibition of Proteolysis and Other Protein Interactions The compound can be used to inhibit proteolysis and other protein interactions in a tissue homogenate . This application is particularly useful in the extraction of cathepsins B and other related processes .
Synthesis of Various Heteroarenes
The compound can be used in the synthesis of various heteroarenes including indoles, 1,2-indazoles, 1,2-pyrazoles, and related derivatives .
6. Production of Functionalized Soft-N-Donor Complexant Scaffolds The compound can be used in the production of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles . These scaffolds are applicable for the separation of the trivalent minor actinides from the lanthanides .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) for this compound can provide more detailed safety and handling information .
properties
IUPAC Name |
2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.5]decan-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-5-15(10-16)8-11(9-20-15)7-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSVEAPCGVVPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141635 | |
Record name | 1-Oxa-7-azaspiro[4.5]decane-3-acetic acid, 7-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1422344-25-9 | |
Record name | 1-Oxa-7-azaspiro[4.5]decane-3-acetic acid, 7-[(1,1-dimethylethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-7-azaspiro[4.5]decane-3-acetic acid, 7-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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